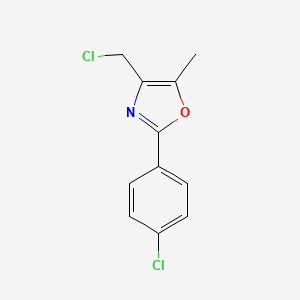

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

描述

Fundamental Structure and Properties of the Oxazole Heterocycle

The oxazole heterocycle forms the foundational framework for understanding 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole and its chemical behavior. Oxazole is characterized as a five-membered monocyclic heteroarene that functions as an analogue of cyclopentadiene, where oxygen replaces the methylene group at position 1 and nitrogen substitutes for the carbon at position 3. The molecular formula of the parent oxazole compound is C₃H₃NO, with a molecular weight of 69.06 atomic mass units. This heterocyclic system exhibits aromatic character, though less pronounced than related thiazole compounds, and demonstrates weak basic properties with a conjugate acid having a dissociation constant value of 0.8.

The electronic structure of oxazole reveals incomplete delocalization of π-electrons, which contributes to its reduced aromatic character compared to other five-membered heterocycles. The presence of both oxygen and nitrogen heteroatoms in the 1,3-relationship creates a unique electronic environment that influences the reactivity patterns observed in substituted derivatives like this compound. The oxygen atom contributes two pairs of electrons to the aromatic system, while nitrogen provides one pair, resulting in a sextet of π-electrons that satisfies Hückel's rule for aromaticity.

Physical properties of oxazole include a boiling point range of 69-70 degrees Celsius and a melting point between negative 87 and negative 84 degrees Celsius. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a density of 1.05 grams per milliliter at 25 degrees Celsius. These fundamental properties provide the baseline for understanding how substitution patterns, such as those found in this compound, modify the overall characteristics of the molecule.

The weak basicity of oxazole, evidenced by its low dissociation constant value, stems from the electron-withdrawing nature of the oxygen atom and the delocalization of the nitrogen lone pair into the aromatic system. This electronic arrangement significantly influences the chemical behavior of substituted oxazoles, particularly those bearing electron-withdrawing groups like chlorine atoms, as observed in the target compound. The aromatic character allows for electrophilic aromatic substitution reactions, though these typically require electron-donating substituents to activate the ring system sufficiently.

Historical Development of Oxazole Chemistry

The historical evolution of oxazole chemistry provides crucial context for understanding the significance of compounds like this compound in contemporary research. The oxazole heterocycle was first reported by Hantzsch in 1887, representing one of the earliest documented investigations into this particular five-membered heterocyclic system. The successful synthesis of oxazole itself was achieved in 1947, marking a significant milestone in heterocyclic chemistry and opening pathways for the development of substituted derivatives.

The Fischer oxazole synthesis, developed by Emil Fischer in 1896 during his tenure at Berlin University, established one of the fundamental synthetic approaches to oxazole construction. This method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, and it was among the first syntheses specifically designed to produce 2,5-disubstituted oxazoles. The Fischer synthesis demonstrated the feasibility of creating highly substituted oxazole derivatives and laid groundwork for understanding the reactivity patterns that would later influence the development of compounds such as this compound.

The Robinson-Gabriel synthesis, described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, provided an alternative synthetic route through the intramolecular cyclization and dehydration of 2-acylamino-ketones. This methodology expanded the synthetic toolkit available for oxazole preparation and demonstrated the versatility of approaches to heterocycle construction. The historical development of these synthetic methods established the foundation for modern approaches to creating complex substituted oxazoles with specific substitution patterns.

The van Leusen oxazole synthesis, first discovered in 1972, introduced a novel chemical strategy for forming oxazole-based heterocyclic ring systems using aldehydes and tosylmethyl isocyanide under mild conditions. This one-pot reaction methodology significantly expanded the accessibility of 5-substituted oxazoles and contributed to the broader understanding of oxazole chemistry that enables the synthesis of complex derivatives like this compound. The development of this reaction demonstrated the continued evolution of synthetic methodologies and their impact on the field of heterocyclic chemistry.

Significance of Substituted Oxazoles in Organic Chemistry

Substituted oxazoles occupy a position of paramount importance in organic chemistry, serving as versatile building blocks for both biological and pharmaceutical applications. The oxazole scaffold demonstrates remarkable utility in medicinal chemistry, with derivatives showing diverse biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, and anti-tubercular properties. This broad spectrum of biological activity stems from the unique electronic properties of the oxazole heterocycle and its ability to participate in various intermolecular interactions with biological targets.

The electron-rich nature of substituted oxazoles, particularly those with electron-donating groups, enables their participation in donor-π-acceptor interactions that are crucial for biological activity. The oxazole scaffold can function as either an electron donor or acceptor depending on its substitution pattern, providing flexibility in molecular design that makes compounds like this compound particularly valuable for structure-activity relationship studies. The presence of multiple chlorine substituents in this specific compound suggests potential for unique electronic properties that could translate to distinctive biological or chemical behavior.

Industrial applications of substituted oxazoles extend beyond pharmaceutical uses to include roles in dyes, fluorescent brightening agents, textile auxiliaries, and plastics. The versatility of the oxazole framework allows for the incorporation of various functional groups that can be tailored to specific applications. The chloromethyl functionality present in this compound provides a reactive handle for further chemical modification, making it a potentially valuable intermediate in synthetic chemistry.

Recent research has highlighted the utility of highly substituted oxazole derivatives in cell imaging applications, where the heterocycle serves as a luminescent probe for subcellular organelle targeting. The ability to tune the photophysical properties of oxazole derivatives through strategic substitution patterns demonstrates the continued relevance of this heterocyclic system in cutting-edge research applications. The specific substitution pattern of this compound, with its combination of electron-withdrawing groups, positions it as a compound of interest for exploring new applications in materials science and biomedical research.

Position of this compound in Contemporary Research

The compound this compound occupies a unique position in contemporary oxazole research due to its distinctive trisubstituted architecture that combines multiple electron-withdrawing chlorine functionalities with aromatic and aliphatic components. While the exact compound does not appear extensively in current literature, closely related derivatives such as 2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole have been documented, indicating active research interest in this class of highly chlorinated oxazole derivatives.

The presence of the chloromethyl substituent at the 4-position represents a particularly significant structural feature, as this functional group provides a reactive electrophilic center that can participate in nucleophilic substitution reactions. The 4-position of oxazole rings is known to be susceptible to nucleophilic attack, and the presence of the chloromethyl group enhances this reactivity. This chemical behavior positions this compound as a potential synthetic intermediate for the preparation of more complex molecular architectures.

Contemporary research trends in oxazole chemistry emphasize the development of green synthetic methodologies and multicomponent reactions that can efficiently construct highly substituted derivatives. The specific substitution pattern of this compound aligns with these research directions, as compounds bearing multiple functional groups are valuable targets for demonstrating the efficiency and scope of new synthetic methods. The combination of aromatic and aliphatic chlorine substituents provides opportunities for selective chemical transformations that could be exploited in synthetic methodology development.

The potential applications of this compound extend beyond traditional medicinal chemistry to include emerging areas such as materials science and organelle-specific fluorescent probes. Recent studies have demonstrated that oxazole derivatives with appropriate substitution patterns can serve as effective luminescent probes for cellular imaging applications. The electron-withdrawing nature of the chlorine substituents in this compound could contribute to unique photophysical properties that make it suitable for specialized imaging applications or as a precursor to more complex fluorescent molecules.

| Structural Feature | Chemical Significance | Research Implications |

|---|---|---|

| 4-Chloromethyl substitution | Electrophilic reactive center | Synthetic intermediate potential |

| 2-(4-Chlorophenyl) substitution | Aromatic electron-withdrawing group | Electronic property modulation |

| 5-Methyl substitution | Steric and electronic influence | Reactivity pattern modification |

| Multiple chlorine atoms | Enhanced electrophilicity | Increased reactivity toward nucleophiles |

属性

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZOBOWGDDNXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394222 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832076-92-3 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Precursor Formation:

The synthesis often begins with the preparation of an appropriate benzoyl derivative, such as 4-chlorobenzoyl chloride, which is reacted with an amino alcohol like 2-amino-2-methylpropan-1-ol. This step forms an intermediate amide or imine precursor necessary for cyclization.Cyclization to Oxazole Ring:

The intermediate undergoes cyclization under controlled conditions (e.g., heating in an inert solvent) to form the 1,3-oxazole ring. This step is critical for establishing the heterocyclic core with the 4-chlorophenyl and 5-methyl substituents correctly positioned.Chloromethylation:

The chloromethyl group at the 4-position is introduced via chloromethylation reactions, typically involving formaldehyde and hydrochloric acid or other chloromethylating agents such as phosphorus pentachloride (PCl₅). This reaction is performed under carefully controlled temperature (often 0–20°C) to avoid over-chlorination or side reactions.Purification:

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for yield, purity, and scalability. This includes:

- Use of high-purity starting materials and solvents.

- Precise temperature control during cyclization and chloromethylation steps.

- Employing polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity and reaction rates.

- Efficient purification methods such as recrystallization from suitable solvents or column chromatography.

Reaction Mechanism Insights

- The chloromethyl group is introduced via an electrophilic substitution mechanism where the oxazole ring’s 4-position is activated for substitution by chloromethyl cations generated in situ.

- The cyclization step proceeds through intramolecular nucleophilic attack of the amino alcohol on the benzoyl chloride derivative, followed by dehydration to form the oxazole ring.

- Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Amide/Imine Formation | 4-Chlorobenzoyl chloride + 2-amino-2-methylpropan-1-ol, base, solvent | Intermediate amide or imine | Controlled temperature (0–25°C) |

| 2 | Cyclization | Heating in inert solvent (e.g., toluene), 60–80°C | 4-(Hydroxymethyl)-2-(4-chlorophenyl)-5-methyloxazole (oxazole ring formed) | Reaction time: several hours |

| 3 | Chloromethylation | Formaldehyde + HCl or PCl₅, 0–20°C | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | Avoid over-chlorination |

| 4 | Purification | Recrystallization or chromatography | Pure target compound | Solvent choice critical for yield |

Yield Optimization:

Studies indicate that maintaining reaction temperatures below 25°C during chloromethylation minimizes side reactions and improves yield, typically achieving 70–85% overall yield after purification.Solvent Effects:

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane enhance nucleophilicity and facilitate cyclization and chloromethylation steps.Reagent Stoichiometry:

Precise control of formaldehyde and hydrochloric acid equivalents is essential to prevent over-chlorination or polymerization side products.Reaction Time:

Extended reaction times during cyclization (up to 16 hours) improve ring closure efficiency but require monitoring to avoid decomposition.Purification Techniques:

Recrystallization from solvents like ethanol or ethyl acetate yields high-purity products; chromatographic methods are used for complex mixtures.

The preparation of this compound shares similarities with related compounds such as 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole, with differences mainly in the position of the chlorophenyl substituent affecting reaction conditions and yields.

Analogous compounds with different substituents (e.g., 3,4-dimethoxyphenyl) require modified chloromethylation conditions, often involving trichlorophosphate reagents and reflux in chlorinated solvents.

The preparation of this compound is achieved through a multi-step synthetic route involving precursor formation, oxazole ring cyclization, and chloromethylation. Careful control of reaction conditions, reagent stoichiometry, and purification methods is essential to obtain the compound in high yield and purity. The chloromethylation step is particularly sensitive and requires low temperatures and controlled reagent addition. These methods are supported by diverse research findings and are adaptable for both laboratory-scale synthesis and industrial production.

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxazole derivative with additional functional groups.

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole exhibits notable anticancer properties. It has been evaluated for its inhibitory effects on the murine double minute 2 protein, which is implicated in cancer progression. The compound shows high affinity and potent cellular activity against this target, suggesting its potential as a therapeutic agent in cancer treatment.

1.2 Antimicrobial Properties

This compound also demonstrates significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

Several case studies have explored the biological effects of this compound:

作用机制

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Table 1: Structural and Physicochemical Comparison

Notes:

- Positional Isomerism : The chloromethyl group’s position (4 vs. 5) significantly impacts molecular interactions and crystal packing . For example, this compound may exhibit distinct solubility or reactivity compared to its isomer, 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole .

- Halogen Effects : Replacement of chlorine with fluorine (e.g., in 4-(4-fluorophenyl) analogs) alters electronic properties and biological activity. For instance, fluorinated isoxazoles show enhanced metabolic stability in drug design .

Functional Group Variations

Table 2: Functional Group Modifications and Bioactivity

Key Observations :

- Oxazole vs. Isoxazole : Oxazoles (5-membered ring with O and N) differ from isoxazoles (O and N adjacent), impacting ring stability and pharmacological targets. Isoxazoles are more commonly used in agrochemicals due to their herbicidal activity .

生物活性

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is a heterocyclic compound with notable biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural composition that includes a chloromethyl group and a para-chlorophenyl substituent, contributing to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂ClN₁O₂

- Molecular Weight : 237.68 g/mol

- Structural Features :

- Chloromethyl group at the 4-position

- Para-chlorophenyl group at the 2-position

- Methyloxazole moiety at the 5-position

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity, particularly through its interaction with the murine double minute 2 protein (MDM2). MDM2 is known to regulate the p53 tumor suppressor pathway, and inhibition of this protein can lead to increased apoptosis in cancer cells.

- Inhibitory Effects : The compound shows high affinity for MDM2, with studies indicating an IC50 value in the low nanomolar range, suggesting potent cellular activity against this target .

- Cellular Studies : In vitro assays have shown that treatment with this compound results in significant growth inhibition of various cancer cell lines, including those resistant to conventional therapies .

The mechanism by which this compound exerts its biological effects involves:

- MDM2 Inhibition : By binding to MDM2, it disrupts the MDM2-p53 interaction, leading to stabilization and activation of p53, which in turn promotes cell cycle arrest and apoptosis .

- Protein Interaction Studies : Further interaction studies have revealed that this compound can modulate several cellular pathways, enhancing its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Chloromethyl group, chlorophenyl ring | High affinity for MDM2 |

| 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole | Chloromethyl group, fluorophenyl ring | Different electronic properties |

| 5-Methyl-1,3-oxazole | Simpler structure without halogenated groups | Lacks chloromethyl and chlorophenyl groups |

Study 1: Efficacy Against Cancer Cell Lines

In a recent study, this compound was evaluated against various cancer cell lines. The results indicated:

- Cell Line Tested : SJSA-1 (osteosarcoma)

- Efficacy : Showed over 80% regression in tumor growth at concentrations as low as 10 µM.

- Mechanism Confirmation : Western blot analysis confirmed increased levels of p53 and downstream apoptotic markers following treatment .

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetics of this compound:

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole?

- Answer : The compound is synthesized via alkylation of phenolic intermediates. For example, in the synthesis of PPARα agonists, phenols are alkylated with this compound under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Post-synthesis purification is typically achieved using flash chromatography with hexane/ethyl acetate gradients (73–95% yields) . Key steps include controlling reaction temperature (60–80°C) and monitoring progress via TLC or LCMS.

Q. How is the structural identity of this compound confirmed experimentally?

- Answer :

- 1H NMR : Peaks at δ 4.56 (s, 2H, CH₂Cl) and δ 2.43 (s, 3H, CH₃) confirm the chloromethyl and methyl groups. Aromatic protons appear as multiplet signals between δ 7.41–8.03 ppm .

- HRMS : The molecular ion [M+H]+ is observed at m/z 252.0428 (calculated 252.0427 for C₁₂H₁₁Cl₂NO) .

- 13C NMR : Key signals include δ 37.3 (CH₂Cl) and δ 10.3 (CH₃), with aromatic carbons between δ 120–160 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Answer :

- Solvent Selection : Replace traditional solvents (e.g., DMF) with PEG-400 to enhance reaction efficiency and reduce environmental impact, as demonstrated in analogous heterocyclic syntheses .

- Base Screening : Test alternatives like DBU or Cs₂CO₃ to minimize side reactions (e.g., hydrolysis of the chloromethyl group).

- Temperature Control : Lower temperatures (40–50°C) reduce decomposition risks, while higher temperatures (80–100°C) accelerate alkylation .

- Purification : Use preparative HPLC for high-purity isolates (>99%) when flash chromatography fails to resolve closely eluting impurities .

Q. How are conflicting spectroscopic or crystallographic data resolved during structural analysis?

- Answer :

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., aromatic ring substitution patterns) using SHELXL for refinement . For example, torsional angles and bond lengths can confirm the oxazole ring geometry.

- 2D NMR : Employ HSQC and HMBC to correlate CH₂Cl protons with adjacent carbons and verify connectivity .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify outliers .

Q. What strategies are employed to evaluate the biological activity of this compound in medicinal chemistry?

- Answer :

- In Vitro Assays : Screen for PPARα agonism using reporter gene assays (e.g., luciferase-based systems) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the chlorophenyl group with fluorophenyl) and test binding affinity .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. How is regioselectivity controlled during functionalization of the oxazole ring?

- Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., Cl) at C-2 to direct electrophilic substitution to C-4 .

- Catalytic Systems : Use Pd-catalyzed C–H activation for selective functionalization (e.g., arylation at C-5) .

- Steric Effects : Bulky substituents at C-5 (e.g., methyl) block undesired reactions at adjacent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。